

# Derazantinib dosing regimen 300 mg once daily

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## Compound Focus: Derazantinib

CAS No.: 1234356-69-4

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## Clinical Evidence and Efficacy Data

The 300 mg QD regimen demonstrates consistent antitumor activity across clinical trials, primarily in patients with advanced *FGFR2* fusion-positive intrahepatic cholangiocarcinoma (iCCA) who have progressed after prior therapy.

Table 2: Efficacy Outcomes from Clinical Trials

| Trial Identifier/Name   | Phase | Patient Population  | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
|-------------------------|-------|---|-------------------------------|----------------------------|---|
| NCT01752920 [1]         | 1/2   | Advanced iCCA with <i>FGFR2</i> fusions (N=29)                  | 20.7%                         | 82.8%                      | 5.7 months                              |
| FIDES-01 (Cohort 1) [2] | 2     | Advanced iCCA with <i>FGFR2</i> fusions (N=103)                 | 21.4%                         | 74.8%                      | 7.8 months                              |
| FIDES-01 (Cohort 2) [3] | 2     | Advanced iCCA with <i>FGFR2</i> mutations/amplifications (N=23) | 8.7%                          | 74.0%                      | 7.3 months                              |

## Patient Management and Safety

**Derazantinib** has a manageable safety profile, with certain adverse events requiring proactive monitoring and potential dose modification.

### Common Adverse Events (AEs)

- **Very Common ( $\geq 30\%$ ):** Hyperphosphatemia (75.9%), asthenia/fatigue (69.0%) [1]
- **Common ( $\geq 10\%$ ):** Increased liver enzymes, nausea, dry mouth, dry eye, diarrhea, dysgeusia (altered taste) [4]
- **Low Incidence ( $< 10\%$ ):** Nail toxicities (6%), stomatitis (2%), hand-foot syndrome (2%), retinal side effects (2%) [2] [3] [4]

**Dose Modification Guidelines** Dose interruption and reduction are used to manage adverse events. The protocol allows for a maximum of two dose reductions [1]:

- **First reduction:** From 300 mg to **200 mg** once daily
- **Second reduction:** From 200 mg to **100 mg** once daily

### Critical Monitoring Parameters

- **Serum Phosphate:** Hyperphosphatemia is an on-target effect; monitor regularly and manage with dietary changes or phosphate-lowering agents [1].
- **Ocular Toxicity:** Schedule regular ophthalmologic examinations to monitor for retinopathy or other corneal/retinal disorders [5].
- **Hepatotoxicity:** Monitor liver function tests (ALT, AST) [4].

## Experimental Protocol for Preclinical Research

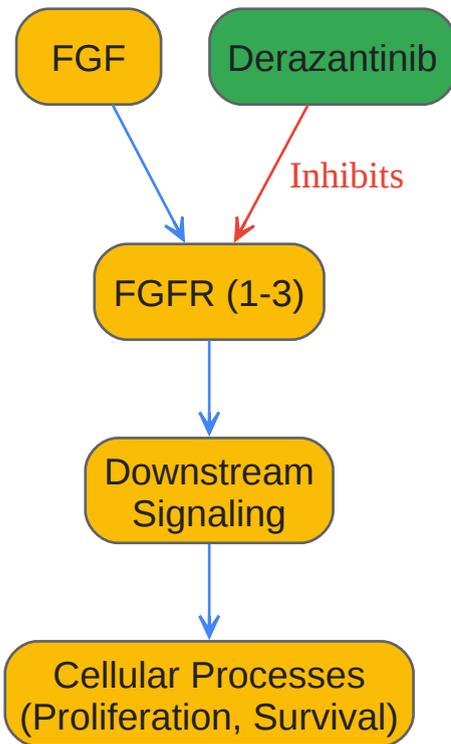
Preclinical studies demonstrate **derazantinib**'s activity in inhibiting keloid fibroblast (KF) bioactivity, suggesting potential therapeutic applications beyond oncology [6].

### Table 3: In Vitro Assay Protocol for Keloid Fibroblasts

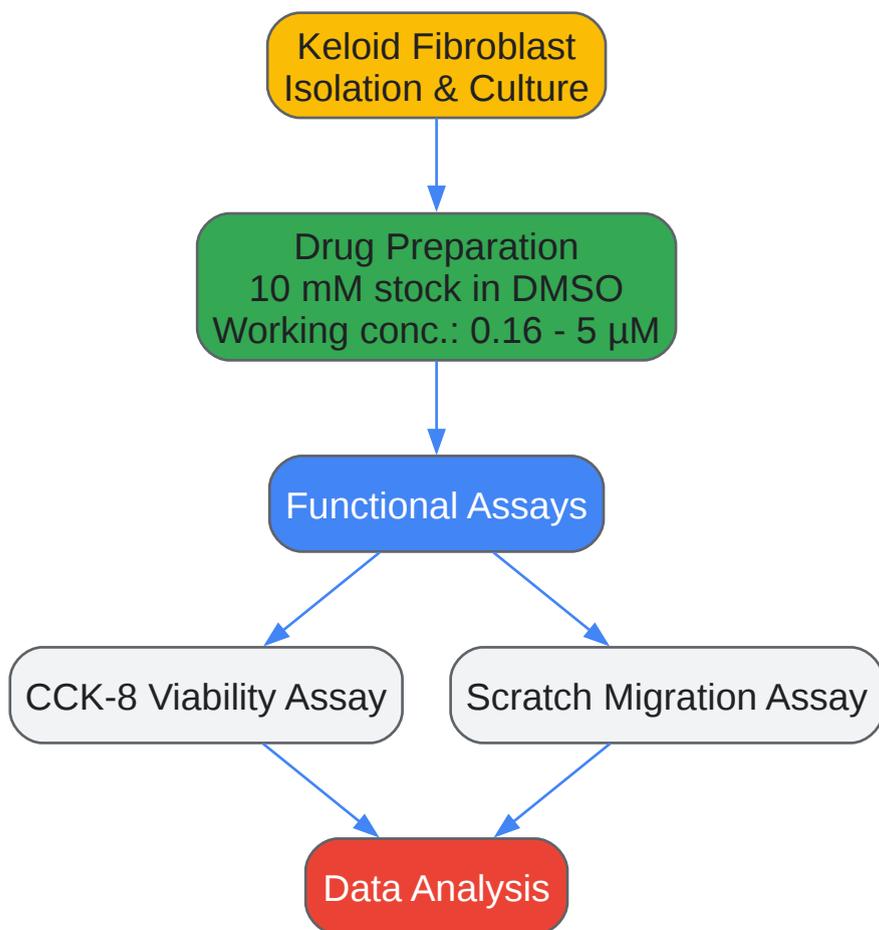
| Assay Component     | Detailed Methodology   |
|---------------------|--|
| Cell Culture        | Isolate human KFs from keloid tissue samples. Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Use passages 3-6 for experiments. [6]  |
| Drug Preparation    | Reconstitute derazantinib in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. For treatment, dilute directly in culture medium to desired concentrations (e.g., 0.16 - 5 µmol/L), ensuring the final DMSO concentration is <0.1%. [6] |
| Viability (CCK-8)   | Seed KFs at $1.0 \times 10^3$ cells/well in 96-well plates. Treat with derazantinib for desired duration. Add 10 µL of CCK-8 reagent to 100 µL medium per well. Incubate for 3 hours at 37°C. Measure optical density at 450 nm. [6]                         |
| Migration (Scratch) | Seed KFs at $1.0 \times 10^4$ cells/well in 6-well plates. Create a scratch/wound once cells are confluent. Treat with derazantinib and monitor wound closure over time. [6]   |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate **derazantinib**'s mechanism of action and the experimental workflow for preclinical assays, created using Graphviz DOT language.



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## Key Considerations for Clinical Development

- **Patient Selection:** The primary efficacy in iCCA is linked to *FGFR2* alterations. Enrollment in the FIDES-01 trial required central confirmation of *FGFR2* fusions (Cohort 1) or mutations/amplifications (Cohort 2) via NGS or FISH [5] [3] [1].
- **Combination Therapy Potential:** **Derazantinib** is under investigation in combination with immune checkpoint inhibitors (e.g., atezolizumab) in other solid tumors, based on its additional inhibition of CSF1R, which may modulate the tumor microenvironment [2].
- **Ongoing Trials:** The pivotal Phase 2 FIDES-01 study (NCT03230318) is ongoing, and the FIDES-02 study (NCT04045613) is evaluating **derazantinib** in urothelial cancer [2].

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